![molecular formula C9H15N3OS B14336407 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 98659-84-8](/img/structure/B14336407.png)
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that features both morpholine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of morpholine with an appropriate imidazole derivative under controlled conditions. One common method involves the use of a water bath maintained at 60°C, where morpholine is added with constant stirring. The mixture is then poured into crushed ice and kept overnight at room temperature to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. For instance, it may act as an irreversible tyrosine-kinase inhibitor, affecting pathways related to cell signaling and growth . This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A related compound with a similar structure but lacking the imidazole ring.
1-[2-(Morpholin-4-yl)ethyl]pyrazole: Another compound featuring the morpholine group but with a pyrazole ring instead of an imidazole.
Uniqueness
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is unique due to its combination of morpholine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
98659-84-8 |
|---|---|
Formule moléculaire |
C9H15N3OS |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
3-(2-morpholin-4-ylethyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C9H15N3OS/c14-9-10-1-2-12(9)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2,(H,10,14) |
Clé InChI |
DHOHUHASZYRZNB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C=CNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)
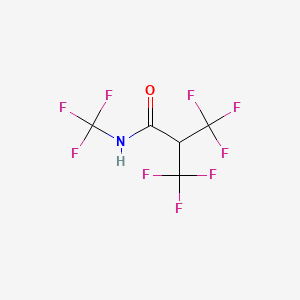

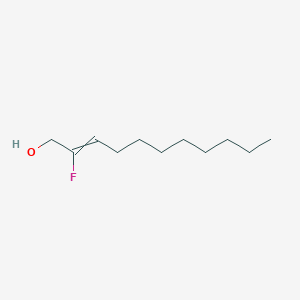
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
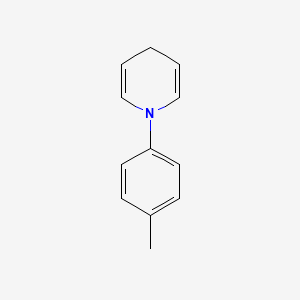


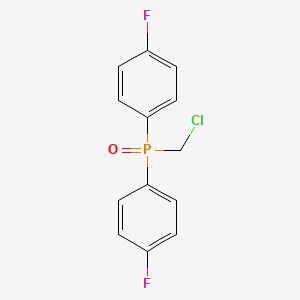

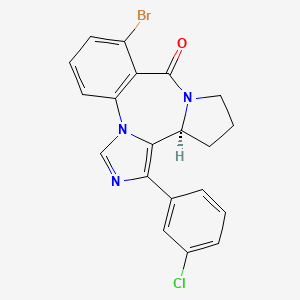
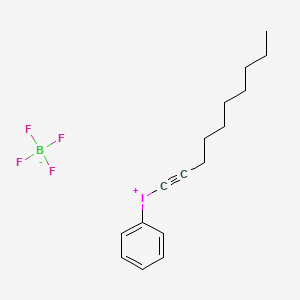

![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
